2-[3-(3,4-Dimethoxystyryl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-1-YL]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(3,4-Dimethoxystyryl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-1-YL]benzoic acid is a complex organic compound that features a triazole ring, a benzoic acid moiety, and various functional groups such as methoxy and hydroxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-Dimethoxystyryl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-1-YL]benzoic acid typically involves multiple steps. One common method includes the cyclization reaction between a monocarbonyl curcuminoid and ethyl hydrazinobenzoate . The reaction conditions often require refluxing in an appropriate solvent, such as ethanol, to achieve high yield and purity.
Industrial Production Methods
For industrial production, the process may involve the reaction of salicylic acid with salicylamide in the presence of a suitable base and thionyl chloride at reflux temperature . This is followed by the reaction of the intermediate with 4-hydrazinobenzoic acid in an alcoholic solvent at reflux temperature to yield the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(3,4-Dimethoxystyryl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-1-YL]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[3-(3,4-Dimethoxystyryl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-1-YL]benzoic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential DNA-binding properties and cytotoxic effects against tumor cells.
Medicine: Explored for its antimicrobial and insecticidal activities.
Industry: Potential use in the development of novel insecticides and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-[3-(3,4-Dimethoxystyryl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-1-YL]benzoic acid involves its interaction with molecular targets such as DNA. The compound can intercalate into DNA, causing changes in its structure and function . This intercalation can lead to increased DNA melting temperature and viscosity, indicating strong binding interactions. Additionally, the compound may form metal complexes that can further modulate its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazole: Known for its insecticidal activity and potential as an iron chelating agent.
(E)-1-(4-Ethoxycarbonylphenyl)-5-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxystyryl)-2-pyrazoline: Exhibits DNA-binding properties and cytotoxic effects.
Uniqueness
2-[3-(3,4-Dimethoxystyryl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-1-YL]benzoic acid is unique due to its combination of functional groups and its ability to form stable metal complexes
Eigenschaften
Molekularformel |
C25H21N3O5 |
---|---|
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
2-[3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid |
InChI |
InChI=1S/C25H21N3O5/c1-32-21-13-11-16(15-22(21)33-2)12-14-23-26-24(18-8-4-6-10-20(18)29)28(27-23)19-9-5-3-7-17(19)25(30)31/h3-15,29H,1-2H3,(H,30,31)/b14-12+ |
InChI-Schlüssel |
FLTDPZXYFRFCRX-WYMLVPIESA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=CC=C4C(=O)O)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=CC2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=CC=C4C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.